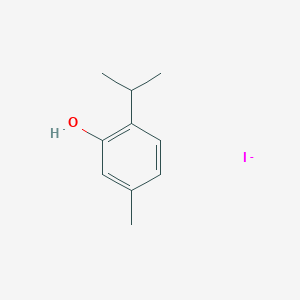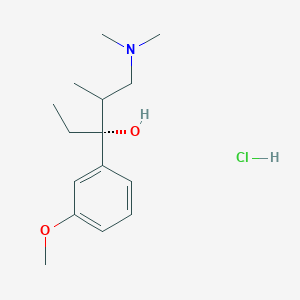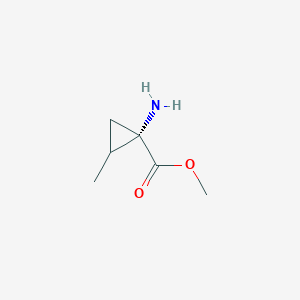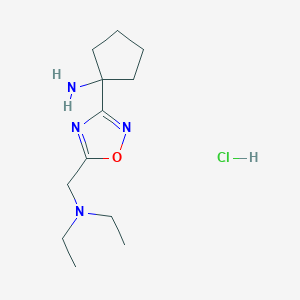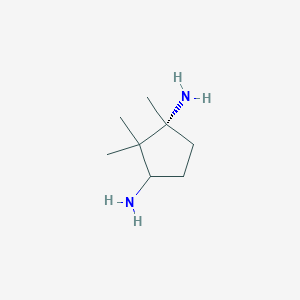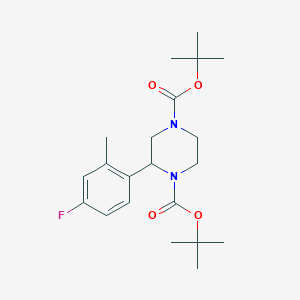
Ditert-butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ditert-butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate typically involves the reaction of 4-fluoro-2-methylphenylpiperazine with di-tert-butyl dicarbonate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial production. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Ditert-butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
Ditert-butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: In the study of biological pathways and interactions involving piperazine derivatives.
Medicine: Potential use in the development of pharmaceutical compounds targeting specific receptors or enzymes.
Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of Ditert-butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
- Di-tert-butyl 2-(4-chloro-2-methylphenyl)piperazine-1,4-dicarboxylate
- Di-tert-butyl 2-(4-bromo-2-methylphenyl)piperazine-1,4-dicarboxylate
- Di-tert-butyl 2-(4-iodo-2-methylphenyl)piperazine-1,4-dicarboxylate
Uniqueness
Ditert-butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate is unique due to the presence of the fluorine atom, which imparts specific chemical properties, such as increased stability and reactivity, compared to its chloro, bromo, and iodo counterparts .
属性
分子式 |
C21H31FN2O4 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC 名称 |
ditert-butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C21H31FN2O4/c1-14-12-15(22)8-9-16(14)17-13-23(18(25)27-20(2,3)4)10-11-24(17)19(26)28-21(5,6)7/h8-9,12,17H,10-11,13H2,1-7H3 |
InChI 键 |
AHBVODBCQCDZKU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)F)C2CN(CCN2C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


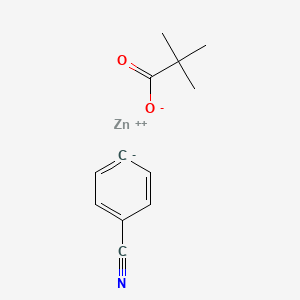
![7-[[2-Amino-2-[3-(methanesulfonamido)phenyl]acetyl]amino]-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14789163.png)
![4-Oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B14789167.png)

![2-amino-N-[(2-cyanophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14789174.png)
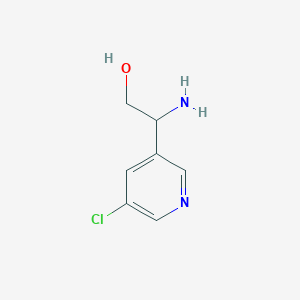
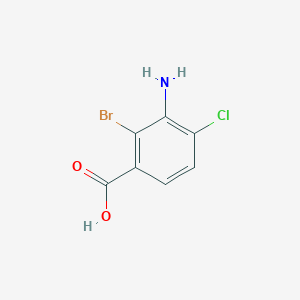
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14789197.png)
